molecular formula C14H11BrFNO2 B11099620 2-(4-bromophenoxy)-N-(3-fluorophenyl)acetamide

2-(4-bromophenoxy)-N-(3-fluorophenyl)acetamide

Cat. No.: B11099620
M. Wt: 324.14 g/mol
InChI Key: JMARIICPXRKFBI-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(3-fluorophenyl)acetamide is an organic compound that features both bromine and fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3-fluorophenyl)acetamide typically involves the reaction of 4-bromophenol with 3-fluoroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-bromophenol+3-fluoroaniline+acetic anhydrideThis compound\text{4-bromophenol} + \text{3-fluoroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} 4-bromophenol+3-fluoroaniline+acetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N-(3-fluorophenyl)acetamide is unique due to its specific combination of bromine and fluorine atoms, which impart distinct chemical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C14H11BrFNO2

Molecular Weight

324.14 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C14H11BrFNO2/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18)

InChI Key

JMARIICPXRKFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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